
N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide is an organic compound that features a bromophenyl group attached to a sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide typically involves the reaction of 2-bromophenylhydrazine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The sulfonohydrazide group can participate in redox reactions, potentially forming sulfonyl derivatives or hydrazones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include hydrazones or amines.
Scientific Research Applications
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfonohydrazide moiety can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromophenyl)-2-chloronicotinamide: Similar structure with a nicotinamide moiety instead of a sulfonohydrazide group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and exhibits antimicrobial and anticancer activities.
Uniqueness
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of a bromophenyl group and a sulfonohydrazide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
1220-87-7 |
|---|---|
Molecular Formula |
C13H13BrN2O2S |
Molecular Weight |
341.23 g/mol |
IUPAC Name |
N'-(2-bromophenyl)-4-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-6-8-11(9-7-10)19(17,18)16-15-13-5-3-2-4-12(13)14/h2-9,15-16H,1H3 |
InChI Key |
CDWZBRMGICHJFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


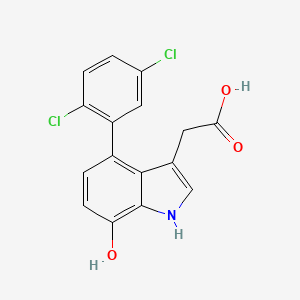
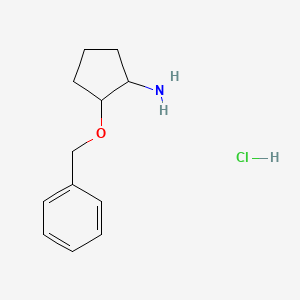
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)

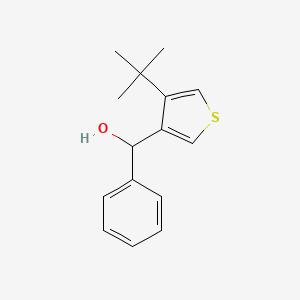
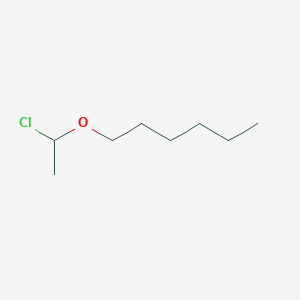
![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083471.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)
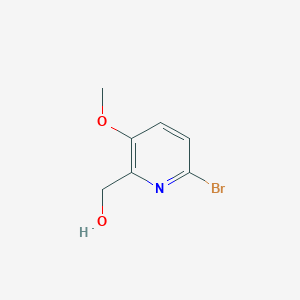
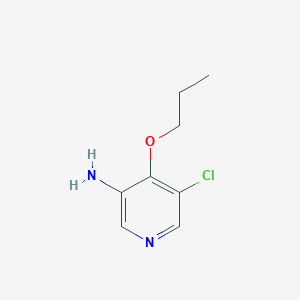
![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
![[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid](/img/structure/B13083503.png)

